4-(2-(Bromomethyl)-3-methylbutyl)thiazole
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Overview
Description
4-(2-(Bromomethyl)-3-methylbutyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Bromomethyl)-3-methylbutyl)thiazole typically involves the bromomethylation of a thiazole precursor. One common method is the reaction of a thiazole derivative with bromomethyl compounds under controlled conditions. For instance, the reaction of 2-methyl-4-thiazole with bromomethyl compounds in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromomethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Bromomethyl)-3-methylbutyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent due to the thiazole ring’s known bioactivity.
Medicine: Explored for its potential in drug development, particularly in designing molecules with antimicrobial properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(2-(Bromomethyl)-3-methylbutyl)thiazole exerts its effects involves interactions with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that alter their function .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)thiazole: Lacks the additional methyl and butyl groups, making it less bulky and potentially less reactive.
4-(Bromomethyl)thiazole: Similar structure but without the 3-methylbutyl group, affecting its steric and electronic properties.
3-Methyl-4-(bromomethyl)thiazole: Similar but with different substitution patterns, influencing its reactivity and applications.
Uniqueness
4-(2-(Bromomethyl)-3-methylbutyl)thiazole is unique due to its specific substitution pattern, which provides a balance of steric hindrance and electronic effects.
Properties
Molecular Formula |
C9H14BrNS |
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Molecular Weight |
248.19 g/mol |
IUPAC Name |
4-[2-(bromomethyl)-3-methylbutyl]-1,3-thiazole |
InChI |
InChI=1S/C9H14BrNS/c1-7(2)8(4-10)3-9-5-12-6-11-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
GWOLIWDYVUVJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CSC=N1)CBr |
Origin of Product |
United States |
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